5-(4-Chlorophenyl)-4-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}thieno[2,3-d]pyrimidine
Description
This compound belongs to the thieno[2,3-d]pyrimidine class, characterized by a fused thiophene-pyrimidine core. Key structural features include:
- Position 4: A piperazine ring substituted with a (4-chlorophenyl)(phenyl)methyl group, contributing to steric bulk and modulating receptor-binding kinetics .
Thieno[2,3-d]pyrimidines are explored for kinase inhibition, anticancer, and antimicrobial activities. The bulky piperazine substituent in this compound may improve target selectivity compared to simpler analogs .
Properties
Molecular Formula |
C29H24Cl2N4S |
|---|---|
Molecular Weight |
531.5 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-4-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]thieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C29H24Cl2N4S/c30-23-10-6-20(7-11-23)25-18-36-29-26(25)28(32-19-33-29)35-16-14-34(15-17-35)27(21-4-2-1-3-5-21)22-8-12-24(31)13-9-22/h1-13,18-19,27H,14-17H2 |
InChI Key |
BYGYFKJZFRCTBK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)Cl)C(C5=CC=CC=C5)C6=CC=C(C=C6)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-4-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}thieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved by the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Substitution with 4-Chlorophenyl Group: The thieno[2,3-d]pyrimidine core is then subjected to electrophilic aromatic substitution to introduce the 4-chlorophenyl group.
Introduction of Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives.
Final Substitution with 4-Chlorophenyl and Phenylmethyl Groups: The final step involves the substitution of the piperazine ring with 4-chlorophenyl and phenylmethyl groups, typically using appropriate halides or other electrophiles.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)-4-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or other electrophiles in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.
Scientific Research Applications
5-(4-Chlorophenyl)-4-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}thieno[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.
Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-4-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Piperazine Ring
Key Observations :
- Lipophilicity : Higher XLogP3 values correlate with increased membrane permeability but may reduce aqueous solubility .
Core Modifications in Thieno[2,3-d]pyrimidine Derivatives
Key Observations :
- Piperazine vs. Phenoxy: Piperazine derivatives generally exhibit better pharmacokinetic profiles due to enhanced solubility and bioavailability .
- Hybrid Cores: Pyrano-pyrimidine and thiazolidinone hybrids demonstrate broader kinase inhibition but may lack selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
